4-(Trifluoromethyl)phenylboronic acid
Overview
Description
4-(Trifluoromethyl)phenylboronic acid, also known as α,α,α-Trifluoro-p-tolylboronic acid, 4-(Trifluoromethyl)benzeneboronic acid, or [p-(Trifluoromethyl)phenyl]boronic acid, is a chemical compound with the linear formula CF3C6H4B(OH)2 . It has a molecular weight of 189.93 .
Synthesis Analysis
This compound can be used as a reactant in various reactions, including site-selective Suzuki-Miyaura cross-coupling reactions , palladium-catalyzed direct arylation reactions , and tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)phenylboronic acid is represented by the formula CF3C6H4B(OH)2 . The exact mass of the molecule is 190.04 .Chemical Reactions Analysis
4-(Trifluoromethyl)phenylboronic acid is involved in various chemical reactions. It is used in site-selective Suzuki-Miyaura cross-coupling reactions , palladium-catalyzed direct arylation reactions , and tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)phenylboronic acid is a solid at 20°C . It has a melting point of 250°C . It is soluble in methanol .Scientific Research Applications
Catalytic Applications
4-(Trifluoromethyl)phenylboronic acid and its derivatives, such as 2,4-bis(trifluoromethyl)phenylboronic acid, are highly effective catalysts in chemical reactions. One such application includes the catalysis of dehydrative amidation between carboxylic acids and amines, which is crucial for synthesizing peptides like α-dipeptides (Wang, Lu, & Ishihara, 2018).
Nanomaterials and Drug Delivery
Phenylboronic acid-decorated polymeric nanomaterials, incorporating derivatives like 4-(Trifluoromethyl)phenylboronic acid, are used for advanced bio-applications. These materials form reversible complexes with polyols and have significant applications in drug delivery systems and biosensors (Lan & Guo, 2019).
Photodynamic Therapy and Imaging
Phenylboronic acid functionalized derivatives, including 4-(Trifluoromethyl)phenylboronic acid, can be used for in situ two-photon imaging of cell surface sialic acids and for photodynamic therapy. This application is particularly relevant in the fields of cancer diagnostics and therapeutics (Li & Liu, 2021).
Supramolecular Assemblies
4-(Trifluoromethyl)phenylboronic acid plays a role in the design and synthesis of supramolecular assemblies. These assemblies are significant in understanding molecular interactions and can have applications in materials science (Pedireddi & Seethalekshmi, 2004).
Trifluoromethylation Chemistry
This compound is relevant in trifluoromethylation chemistry, particularly in the synthesis and study of copper(III) trifluoromethyl complexes. These complexes are fundamental in understanding reaction mechanisms in organic chemistry (Zhang & Bie, 2016).
Antibacterial Applications
The trifluoromethoxy derivatives of phenylboronic acids, including 4-(Trifluoromethyl)phenylboronic acid, have been investigated for their antibacterial potency against bacteria like Escherichia coli and Bacillus cereus. These studies are crucial in the development of new antibacterial agents (Adamczyk-Woźniak et al., 2021).
Antiviral Therapeutics
Phenylboronic-acid-modified nanoparticles, including those modified with 4-(Trifluoromethyl)phenylboronic acid, show potential as antiviral therapeutics. These nanoparticles have been investigated for their efficacy against viruses like Hepatitis C (Khanal et al., 2013).
Safety And Hazards
properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O2/c9-7(10,11)5-1-3-6(4-2-5)8(12)13/h1-4,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMFIOZYDASRRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370278 | |
Record name | 4-(Trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)phenylboronic acid | |
CAS RN |
128796-39-4 | |
Record name | 4-(Trifluoromethyl)phenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128796-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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